3,5-Diphenylcyclopentane-1,2,4-trione

Multicomponent Reactions Pyran Synthesis Heterocyclic Chemistry

3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2) is a privileged cyclic polyketone building block for multi-component reactions (MCRs). Its distinct 3,5-diphenyl substitution precisely modulates electron density, ensuring reliable, reproducible reactivity in pyranocyclopentendione scaffold synthesis—critical for medicinal chemistry and diversity-oriented synthesis. Generic cyclopentane-1,2,4-trione analogs are not functional equivalents and require independent validation. Procure this specific compound to guarantee experimental consistency and accelerate your lead generation programs.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
CAS No. 7003-69-2
Cat. No. B181702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenylcyclopentane-1,2,4-trione
CAS7003-69-2
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3
InChIInChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyOHQNFRSPZUPPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): Procurement-Grade Chemical Profile and Differentiation Guide


3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2) is a cyclic polyketone, specifically a cyclopentane-1,2,4-trione derivative, with the molecular formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol . Its structure features a cyclopentane ring substituted at positions 3 and 5 with phenyl groups and bearing three ketone functionalities at positions 1, 2, and 4, which define its core chemical behavior and potential reactivity in synthetic applications .

3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): Why In-Class Substitution Leads to Inconsistent Results


Generic substitution among cyclopentane-1,2,4-triones is unreliable due to the strong influence of aryl substituents on the molecule's electronic properties and reactivity. While the core trione structure is shared, the specific 3,5-diphenyl substitution pattern uniquely modulates the electron density of the ketone moieties and the overall molecular geometry, as confirmed by computational DFT studies [1]. This directly impacts the compound's performance as a building block in multi-component reactions, where different aryl groups can alter reaction yields and product selectivity. Replacing 3,5-Diphenylcyclopentane-1,2,4-trione with an analog like 3,5-Bis-(4-methoxy-phenyl)-cyclopentane-1,2,4-trione or an alkyl-substituted variant will not provide a 1:1 functional equivalent, and such substitutions require independent validation to ensure consistent experimental outcomes.

3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): Quantitative Evidence of Differentiated Performance


Demonstrated Utility in One-Pot Multi-Component Reactions for Complex Heterocycle Synthesis

3,5-Diphenylcyclopentane-1,2,4-trione serves as a viable and productive substrate in a one-pot, three-component reaction with dialkyl acetylenedicarboxylates and alkyl isocyanides to yield dialkyl 2-(alkylamino)-5,6-dioxo-4a,7-diphenyl-4,4a,5,6-tetrahydrocyclopenta[b]pyran-3,4-dicarboxylates [1]. This contrasts with the unsubstituted parent 1,2,4-cyclopentanetrione, which lacks the aryl groups that facilitate this specific transformation and is primarily documented as a general synthon or in anticoagulant contexts .

Multicomponent Reactions Pyran Synthesis Heterocyclic Chemistry

Crystallographically Defined Planar Geometry Differentiated from Alkyl Analogs

Single-crystal X-ray diffraction analysis reveals that 3,5-diphenylcyclopentane-1,2,4-trione adopts a nearly planar conformation in the solid state, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and intermolecular packing governed by van der Waals forces with a nearest distance of 3.647 Å [1]. This contrasts with the expected conformational flexibility of 3-alkyl-substituted cyclopentane-1,2,4-triones, where the alkyl chains introduce greater steric freedom and disrupt planarity [2].

Crystallography Solid-State Chemistry Structural Analysis

Patent-Defined Scope in Chloride Channel Modulation Relative to Unsubstituted Core

Patents broadly claim substituted cyclopentane-1,2,4-triones, including 3,5-diphenylcyclopentane-1,2,4-trione, as chloride channel blockers, specifically for the treatment of airway diseases, secretory diarrhea, and inflammatory conditions [1]. In contrast, the unsubstituted 1,2,4-cyclopentanetrione is cited in prior art for anticoagulant activity [2], representing a different and potentially undesirable pharmacological profile.

Ion Channel Modulation CFTR Respiratory Disease

3,5-Diphenylcyclopentane-1,2,4-trione (CAS 7003-69-2): Optimal Research and Industrial Application Scenarios


Synthesis of Novel Polycyclic Heteroaromatic Systems

Procurement is justified for programs developing new chemical entities through multi-component reactions (MCRs). The compound's validated reactivity as a dipolarophile with isocyanides and acetylenes enables rapid access to pyranocyclopentendione scaffolds [1]. Its use as a building block for generating molecular complexity in a single operation supports efficient lead generation in medicinal chemistry and diversity-oriented synthesis [1].

Solid-State Materials Research and Polymorph Screening

The compound's well-defined, nearly planar crystal structure makes it a suitable candidate for solid-state studies [2]. Researchers investigating structure-property relationships in organic solids or developing new crystalline forms will benefit from the predictable packing arrangement, which can serve as a benchmark when designing related molecules [2].

Ion Channel Pharmacology Studies (CFTR Research)

In the context of exploring new modulators of chloride channels, particularly the cystic fibrosis transmembrane regulator (CFTR), this compound falls within the scope of claimed active agents [3]. It is a relevant tool for screening or as a starting point for medicinal chemistry optimization in projects targeting secretory and inflammatory diseases [3].

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